molecular formula C6H6ClN3 B12998299 Pyrazolo[1,5-a]pyrimidine hydrochloride

Pyrazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B12998299
M. Wt: 155.58 g/mol
InChI Key: CHRXXJXYNLXBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant attention in various fields of scientific research. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring. The unique structural features of this compound make it a valuable scaffold for the development of various pharmacologically active molecules and materials with distinct photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial for scaling up the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine N-oxides, while reduction can produce reduced derivatives with altered electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidine hydrochloride stands out due to its versatile synthetic accessibility, tunable photophysical properties, and potential as a pharmacophore for drug development. Its ability to undergo various chemical transformations and its application in diverse fields make it a unique and valuable compound in scientific research .

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidine;hydrochloride

InChI

InChI=1S/C6H5N3.ClH/c1-3-7-6-2-4-8-9(6)5-1;/h1-5H;1H

InChI Key

CHRXXJXYNLXBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.